molecular formula C70H136N40O12S B12399453 (Arg)9 biotin labeled

(Arg)9 biotin labeled

Cat. No.: B12399453
M. Wt: 1762.2 g/mol
InChI Key: SFEUKFARPQVEGM-PMYSJODMSA-N
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Description

(Arg)9 biotin labeled is a cell-permeable peptide used primarily for drug delivery. This peptide sequence consists of nine arginine residues, with a biotin group attached to the epsilon amino group of lysine at the N-terminus. The molecular weight of this compound is 1762.2 g/mol . The presence of multiple arginine residues allows it to traverse the plasma membrane of eukaryotic cells, making it an effective tool for intracellular delivery of various molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Arg)9 biotin labeled involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The biotin group is introduced at the N-terminus of the peptide chain. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions

(Arg)9 biotin labeled can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and binding partners like avidin or streptavidin. The reactions typically occur under mild conditions to preserve the integrity of the peptide .

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide and biotin-avidin or biotin-streptavidin complexes .

Scientific Research Applications

(Arg)9 biotin labeled has a wide range of applications in scientific research:

    Chemistry: Used as a tool for studying peptide interactions and modifications.

    Biology: Facilitates the delivery of biomolecules into cells, aiding in cellular studies and imaging.

    Medicine: Potential use in targeted drug delivery systems, improving the efficacy and specificity of therapeutics.

    Industry: Employed in the development of diagnostic assays and biosensors .

Mechanism of Action

The mechanism of action of (Arg)9 biotin labeled involves its ability to penetrate cell membranes due to the presence of multiple arginine residues. These residues interact with the negatively charged components of the cell membrane, facilitating the peptide’s entry into the cell. Once inside, the biotin group can bind to avidin or streptavidin, allowing for targeted delivery and localization of the peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Arg)9 biotin labeled is unique due to its optimal balance of cell permeability and biotin labeling, making it highly effective for intracellular delivery and biotin-avidin/streptavidin interactions. Its specific sequence and structure provide a balance between stability and functionality, distinguishing it from other cell-penetrating peptides .

Properties

Molecular Formula

C70H136N40O12S

Molecular Weight

1762.2 g/mol

IUPAC Name

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[N-[(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentyl]carbamimidoyl]hexanamide

InChI

InChI=1S/C70H136N40O12S/c71-38(15-6-36-99-69(89)109-50(112)26-2-1-5-27-90-49(111)25-4-3-24-48-51-47(37-123-48)108-70(122)110-51)53(114)101-40(17-8-29-92-62(75)76)55(116)103-42(19-10-31-94-64(79)80)57(118)105-44(21-12-33-96-66(83)84)59(120)107-46(23-14-35-98-68(87)88)60(121)106-45(22-13-34-97-67(85)86)58(119)104-43(20-11-32-95-65(81)82)56(117)102-41(18-9-30-93-63(77)78)54(115)100-39(52(72)113)16-7-28-91-61(73)74/h38-48,51H,1-37,71H2,(H2,72,113)(H,90,111)(H,100,115)(H,101,114)(H,102,117)(H,103,116)(H,104,119)(H,105,118)(H,106,121)(H,107,120)(H4,73,74,91)(H4,75,76,92)(H4,77,78,93)(H4,79,80,94)(H4,81,82,95)(H4,83,84,96)(H4,85,86,97)(H4,87,88,98)(H2,108,110,122)(H3,89,99,109,112)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,51-/m0/s1

InChI Key

SFEUKFARPQVEGM-PMYSJODMSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NC(=N)NCCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NC(=N)NCCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N)NC(=O)N2

Origin of Product

United States

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